![molecular formula C18H21N3O3 B2751442 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide CAS No. 862831-86-5](/img/structure/B2751442.png)
1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide, also known as CEP-1347, is a potent and selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway. It was initially developed as a potential treatment for Parkinson's disease, but its potential applications have expanded to include other neurological disorders and cancer. In
Aplicaciones Científicas De Investigación
Metabolic Pathways and Clinical Evaluations
Metabolic Profiling in Human Urine
Research on compounds structurally related to 1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide has revealed insights into their metabolic pathways. For example, L-735,524, a potent HIV-1 protease inhibitor, undergoes extensive metabolism, with major pathways including glucuronidation, N-oxidation, and hydroxylation, among others. These metabolic transformations are critical for understanding the drug's pharmacokinetics and potential interactions within the body (Balani et al., 1995).
Pharmacokinetics and Metabolism Studies
Detailed pharmacokinetic studies, such as those conducted on SB-649868, an orexin receptor antagonist, underscore the importance of understanding how related compounds are absorbed, metabolized, and excreted. Such studies reveal that elimination occurs predominantly via fecal excretion, with significant insights into the half-life and metabolite profiles, which are essential for designing dosing regimens and predicting drug efficacy and safety (Renzulli et al., 2011).
Therapeutic Investigations and Safety Profiles
Evaluations in Cancer Therapies
Compounds like N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) have undergone clinical trials, highlighting the critical role of such molecules in developing new cancer treatments. Phase I studies provide essential data on the maximum tolerated doses, dose-limiting toxicities, and potential therapeutic efficacy, contributing valuable information for further drug development (McCrystal et al., 1999).
Safety and Risk Assessment in Pregnancy
The safety of using related compounds during pregnancy is a significant concern. Studies, such as those on loperamide, aim to determine the risk of major malformations and other adverse outcomes, providing crucial data for making informed decisions about drug use in sensitive populations (Einarson et al., 2000).
Propiedades
IUPAC Name |
1-[2-(1,2-dimethylindol-3-yl)-2-oxoacetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-11-15(13-5-3-4-6-14(13)20(11)2)16(22)18(24)21-9-7-12(8-10-21)17(19)23/h3-6,12H,7-10H2,1-2H3,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMLARXJPGCWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetyl)piperidine-4-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.